BenchChemオンラインストアへようこそ!

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one

Antiparasitic Drug Discovery Enzyme Kinetics Chagas Disease

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one (CAS 2138-39-8) is a beta-aminoketone belonging to the Mannich base class, characterized by a 3-nitrophenyl ring linked to a propanone backbone bearing a terminal dimethylamino group. This bifunctional structure, combining a ketone electrophile, a reducible nitro group, and a basic amine, underpins its utility as a versatile synthetic intermediate.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 2138-39-8
Cat. No. B3116062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one
CAS2138-39-8
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-5,8H,6-7H2,1-2H3
InChIKeySJICOWGLWXIDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one (CAS 2138-39-8): A Multifunctional Mannich Base for Targeted Medicinal Chemistry and Lipid Disorder Research


3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one (CAS 2138-39-8) is a beta-aminoketone belonging to the Mannich base class, characterized by a 3-nitrophenyl ring linked to a propanone backbone bearing a terminal dimethylamino group . This bifunctional structure, combining a ketone electrophile, a reducible nitro group, and a basic amine, underpins its utility as a versatile synthetic intermediate. Critically, the compound exhibits intrinsic antiparasitic activity as a moderate inhibitor of Trypanosoma cruzi trypanothione reductase (Ki 44 µM), distinguishing it from simple synthetic building blocks [1]. Its structural features also enable derivatization by reduction, quaternization, or condensation, making it a strategic starting point for exploring chemical space around cardiovascular and neurological targets .

Beyond Generic Aminoketones: Why 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one Cannot Be Replaced by Casual Analogs


In procurement, selecting a generic aminoketone intermediate over 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one introduces significant risk, because seemingly minor structural changes—such as shifting the nitro group from the 3- to the 4-position or replacing the dimethylamino tail with a morpholine or piperidine ring—radically alter biological potency and synthetic trajectory. For instance, in a comparative hypolipidemic study, the 3-morpholino analog (58% cholesterol reduction) and the 3-piperidino analog (67% reduction) far outperformed the baseline, while the unsubstituted analog was virtually inactive [1]. The meta-nitro substitution pattern is specifically required for the observed inhibition of trypanothione reductase (Ki 44 µM), a target where the corresponding para-nitro or des-nitro analogs show markedly different binding kinetics [2]. Substituting the dimethylamino group changes the pKa, impacting both the compound's solubility profile and its ability to form key salt-bridge interactions within enzyme active sites. Thus, sourcing this precise compound is not a matter of convenience but a requirement for ensuring reproducible biological activity and synthetic fidelity in downstream applications.

Quantitative Evidence Guide: Comparator-Based Performance of 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one (CAS 2138-39-8)


Trypanothione Reductase Inhibition: A Cross-Species Comparative Binding Study

3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one exhibits species-specific inhibition of trypanothione reductase (TryR). Against Trypanosoma cruzi TryR, the compound demonstrates a competitive inhibition constant (Ki) of 44 µM, nearly 6-fold more potent than its activity against T. brucei TryR (Ki 258 µM) [1]. This contrasts with other inhibitors in the study, such as 3-anilino-1-(3-nitrophenyl)propan-1-one, which failed to achieve 50% inhibition in either species at 100 µM, highlighting the unique ability of the dimethylamino-substituted core to exploit a specific steric pocket present only in the T. cruzi active site [1].

Antiparasitic Drug Discovery Enzyme Kinetics Chagas Disease Trypanosoma cruzi

Hypolipidemic Activity: Differentiating the Dimethylamino Substituent from Cyclic Amine Analogs

In a systematic series of 3-amino-1-(3-nitrophenyl)propan-1-ones evaluated in CF1 mice, the nature of the amino substituent critically determined in vivo efficacy. While the acyclic dimethylamino analog's precise activity was benchmarked against standard drugs, the most potent analogs—3-morpholino-1-(3-nitrophenyl)propan-1-one and 3-piperidino-1-(3-nitrophenyl)propan-1-one—achieved 58% and 67% reduction in serum cholesterol, respectively, after 16 days at 8 mg/kg/day i.p., with corresponding triglyceride reductions of 42% and 46% [1]. The study explicitly notes that all analogs outperformed lovastatin and clofibrate at the same dose, establishing this scaffold as a privileged hypolipidemic chemotype [1]. The dimethylamino congener's unique property is its superior aqueous solubility due to its tertiary amine pKa (~8.5), which facilitates oral absorption compared to the bulkier cyclic amine analogs, a crucial formulation advantage not captured by potency alone .

Hypolipidemic Agents Cholesterol Lowering In Vivo Pharmacology Mannich Bases

Enzyme Multi-Targeting Profile: Sortase A and Trypanothione Reductase Dual Inhibition

BRENDA enzyme database curation identifies 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one as a dual enzyme inhibitor, active against both Staphylococcus aureus sortase A (SrtA) and Trypanosoma cruzi trypanothione reductase (TryR) [1]. The compound is specifically listed among aryl (beta-amino)ethyl ketones that inhibit sortase enzymes, a class of transpeptidases critical for Gram-positive bacterial virulence [2]. In contrast, structurally similar analogs such as 3-(dimethylamino)-1-(2-thienyl)propan-1-one show no activity against sortase enzymes, indicating the 3-nitrophenyl moiety is essential for engaging the SrtA active site [2]. This dual-target profile is rare among commercial Mannich bases, which are typically profiled against a single target class.

Anti-Infective Drug Discovery Sortase A Inhibitors Antibiotic Adjuvants Enzyme Inhibitor Profiling

Physicochemical Differentiation: Calculated Solubility and Permeability Parameters as a Procurement Selection Criterion

When selecting an aminoketone intermediate for medicinal chemistry campaigns, preclinical developability parameters differentiate 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one from its nearest cyclic amine analogs. The compound has a predicted pKa of 8.54±0.28, a boiling point of 313.5±22.0 °C, and a density of 1.172±0.06 g/cm³ . Its calculated LogP (approximately 1.8) falls within the optimal range for CNS drug-likeness, whereas the morpholino analog has a significantly lower LogP (~0.9), which may limit blood-brain barrier penetration. Conversely, the piperidino analog has a higher LogP (~2.5) that increases the risk of hERG binding and phospholipidosis. The meta-nitro substitution pattern also provides a distinct reduction potential compared to the para-nitro isomer, enabling selective reductive chemistry that cannot be replicated by the 4-nitro positional isomer [1].

Physicochemical Profiling ADME Prediction Drug-Likeness Procurement Decision Support

Recommended Application Scenarios for 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one Based on Verifiable Evidence


Chagas Disease Drug Discovery: T. cruzi Trypanothione Reductase Inhibitor Screening

With a validated Ki of 44 µM against T. cruzi TryR and 6-fold selectivity over the T. brucei ortholog, this compound is ideally suited as a reference inhibitor for enzymatic screening cascades targeting Chagas disease [1]. Its moderate potency ensures it does not completely suppress signal in high-throughput screens, allowing for the detection of weaker or allosteric inhibitors. Its competitive mechanism of inhibition, confirmed by Lineweaver-Burk analysis, makes it appropriate for studying substrate-competitive binding kinetics and for co-crystallization studies to map the trypanothione binding pocket.

Atherosclerosis Research: Tool Compound for Studying Lipid-Lowering Mechanisms

As a representative member of a hypolipidemic Mannich base series that outperformed lovastatin and clofibrate in the CF1 mouse model, this compound serves as a mechanistic probe for investigating HMG-CoA reductase, acetyl-CoA synthetase, and phosphatidylate phosphohydrolase inhibition [2]. Its balanced lipophilicity and basicity make it suitable for oral formulation studies in rodent models of hyperlipidemia, where it can be compared directly against the more potent but less soluble morpholino and piperidino analogs to dissect structure-pharmacokinetic relationships.

Anti-Infective Polypharmacology: Dual Sortase A/TryR Inhibitor for Phenotypic Screening

The confirmed dual inhibition of bacterial sortase A and parasitic trypanothione reductase positions this compound as a unique tool for phenotypic screens aiming to identify agents with broad anti-infective activity [3]. Its ability to engage two structurally unrelated enzyme targets—a cysteine transpeptidase and a flavin-dependent oxidoreductase—makes it valuable for studying convergent mechanisms of host-pathogen interaction and for identifying novel synergistic combinations with conventional antibiotics or antiparasitics.

Medicinal Chemistry: Strategic Intermediate for Beta-Aminoketone Derivatization

The presence of three chemically distinct functional groups—a reducible aromatic nitro group, a nucleophilic tertiary amine, and an electrophilic ketone—makes this compound a versatile three-point scaffold for parallel library synthesis . The meta-nitro group can be selectively reduced to the corresponding aniline for amide coupling or diazotization; the ketone can undergo reductive amination or Grignard addition; and the tertiary amine can be quaternized to generate permanently charged analogs for studying CNS penetration limits. This chemical versatility, coupled with its proven biological relevance in hypolipidemic and antiparasitic contexts, justifies its selection over simpler, monofunctional intermediates.

Quote Request

Request a Quote for 3-(Dimethylamino)-1-(3-nitrophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.